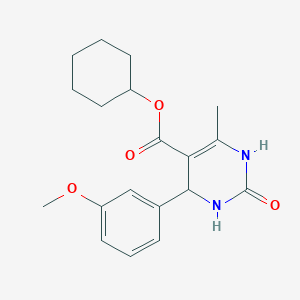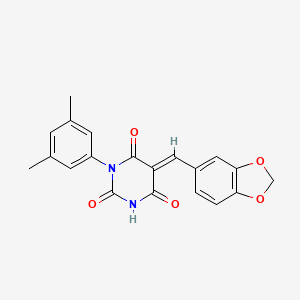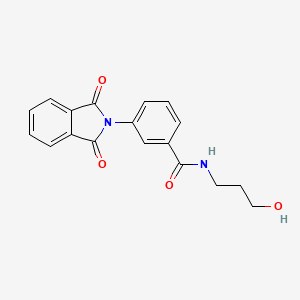![molecular formula C19H23ClO3 B5022004 2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5022004.png)
2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene is a chemical compound that belongs to the family of beta-blockers. It is also known as carvedilol, and it is commonly used as a medication to treat hypertension, heart failure, and angina. Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which leads to a decrease in heart rate and blood pressure.
作用机制
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. Beta-adrenergic receptors are responsible for the activation of the sympathetic nervous system, which leads to an increase in heart rate and blood pressure. By blocking these receptors, carvedilol decreases heart rate and blood pressure, which reduces the workload on the heart and improves its function. Carvedilol also has alpha-adrenergic blocking activity, which further enhances its antihypertensive effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It decreases heart rate, blood pressure, and myocardial oxygen demand, which leads to a reduction in the risk of cardiovascular events. It also improves left ventricular function and reduces the incidence of heart failure. Carvedilol has been shown to have antioxidant properties, which protect against oxidative stress-induced damage. It also has anti-inflammatory effects, which may contribute to its therapeutic benefits.
实验室实验的优点和局限性
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has well-established pharmacological properties, which make it a useful tool for studying cardiovascular physiology and pathophysiology. However, carvedilol has several limitations. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a stable concentration in vitro. It also has poor solubility in water, which limits its use in some experimental settings.
未来方向
There are several future directions for the research on carvedilol. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. The antioxidant and anti-inflammatory properties of carvedilol also warrant further investigation. Finally, the identification of novel targets and mechanisms of action for carvedilol may lead to the development of new therapeutic applications.
合成方法
The synthesis of carvedilol involves several chemical reactions. The starting material is 3-(2-methoxy-4-methylphenoxy)propanol, which is reacted with 2-chloro-1,3-dimethylbenzene in the presence of a strong acid catalyst to form 2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene. The final product is obtained by purifying the crude product through recrystallization.
科学研究应用
Carvedilol has been extensively studied for its therapeutic applications in the treatment of hypertension, heart failure, and angina. It has also been investigated for its potential use in the treatment of other cardiovascular diseases, such as arrhythmias and myocardial infarction. In addition, carvedilol has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases, such as diabetes and neurodegenerative disorders.
属性
IUPAC Name |
2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-13-6-7-17(18(10-13)21-4)23-9-5-8-22-16-11-14(2)19(20)15(3)12-16/h6-7,10-12H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBGLTWUEGYREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=C(C(=C2)C)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021932.png)
![5-(4-biphenylyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5021938.png)
![N-(4-bromophenyl)-N'-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5021941.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5021947.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5021964.png)

![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021993.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5021994.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-mesitylpropanamide](/img/structure/B5022001.png)

![N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5022011.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022012.png)